N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide
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Overview
Description
N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide is an organosulfur compound with the molecular formula C10H13ClN2O4S2. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with ethene-1-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen or the ethene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: Widely used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness
N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide is unique due to its specific structural features, such as the presence of both a chlorobenzene and an ethene sulfonamide group.
Properties
IUPAC Name |
3-chloro-N-[2-(ethenylsulfonylamino)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S2/c1-2-18(14,15)12-6-7-13-19(16,17)10-5-3-4-9(11)8-10/h2-5,8,12-13H,1,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUVSKZFZHEXQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)NCCNS(=O)(=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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